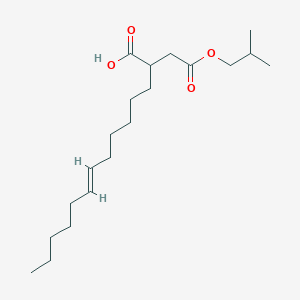
Butanedioic acid, dodecenyl-, mono(2-methylpropyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, dodecenyl-, mono(2-methylpropyl) ester is a chemical compound that belongs to the family of esters. It is commonly known as geranyl isobutyrate and is widely used in the fragrance industry. Geranyl isobutyrate has a fruity, floral, and sweet aroma, which makes it a popular ingredient in perfumes, soaps, and other personal care products. In recent years, geranyl isobutyrate has gained attention in the scientific community due to its various potential applications in different fields.
Wirkmechanismus
Geranyl isobutyrate exerts its pharmacological effects through various mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, which are involved in the pathogenesis of various inflammatory diseases. Geranyl isobutyrate also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Geranyl isobutyrate has been shown to have various biochemical and physiological effects in different studies. It has been shown to reduce the levels of inflammatory mediators in different experimental models of inflammation. Geranyl isobutyrate has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, it has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Geranyl isobutyrate has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. Moreover, it has a low toxicity profile, which makes it safe to use in different experiments. However, geranyl isobutyrate has several limitations as well. It has a short half-life and is rapidly metabolized in vivo, which limits its therapeutic potential. Moreover, its effects may vary depending on the dose and route of administration.
Zukünftige Richtungen
There are several future directions for the research on geranyl isobutyrate. One potential area of research is to explore its potential as a therapeutic agent for different inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to investigate its potential as a neuroprotective agent for different neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, further studies are needed to explore its anti-tumor potential and to elucidate its mechanism of action in different experimental models.
Synthesemethoden
Geranyl isobutyrate can be synthesized through the esterification reaction of geraniol and isobutyric acid. Geraniol is a natural compound that is found in various essential oils, such as rose, geranium, and lemon. Isobutyric acid is a carboxylic acid that can be obtained from isobutanol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid, and under reflux conditions.
Wissenschaftliche Forschungsanwendungen
Geranyl isobutyrate has been extensively studied for its potential applications in various fields, including the fragrance industry, food industry, and biomedical research. In the fragrance industry, geranyl isobutyrate is used as a flavoring agent in perfumes, soaps, and other personal care products. In the food industry, it is used as a food additive to enhance the flavor and aroma of different food products. In biomedical research, geranyl isobutyrate has shown promising results in various studies as an anti-inflammatory and antioxidant agent.
Eigenschaften
CAS-Nummer |
141847-13-4 |
|---|---|
Produktname |
Butanedioic acid, dodecenyl-, mono(2-methylpropyl) ester |
Molekularformel |
C18H15ClSi |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid |
InChI |
InChI=1S/C20H36O4/c1-4-5-6-7-8-9-10-11-12-13-14-18(20(22)23)15-19(21)24-16-17(2)3/h8-9,17-18H,4-7,10-16H2,1-3H3,(H,22,23)/b9-8+ |
InChI-Schlüssel |
CTQNIJLFRBJWKZ-CMDGGOBGSA-N |
Isomerische SMILES |
CCCCC/C=C/CCCCCC(CC(=O)OCC(C)C)C(=O)O |
SMILES |
CCCCCC=CCCCCCC(CC(=O)OCC(C)C)C(=O)O |
Kanonische SMILES |
CCCCCC=CCCCCCC(CC(=O)OCC(C)C)C(=O)O |
Synonyme |
A mixture of: isobutyl hydrogen 2-(α-2,4,6-trimethylnon-2-enyl)succinate isobutyl hydrogen 2-(-2,4,6-trimetyhylnon-2-enyl)succinate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate](/img/structure/B233611.png)
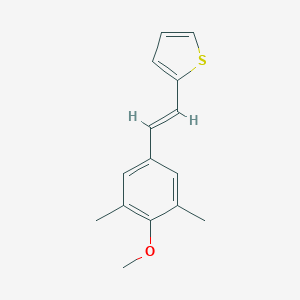
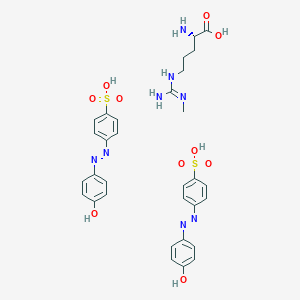
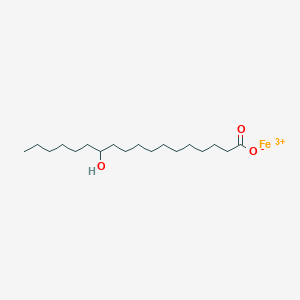
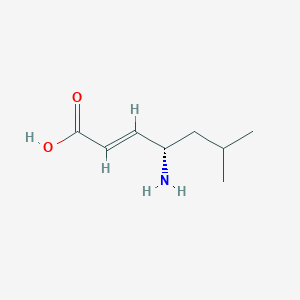
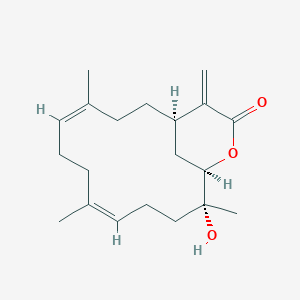
![(2R,11S)-5,14-Bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-19,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene](/img/structure/B233730.png)
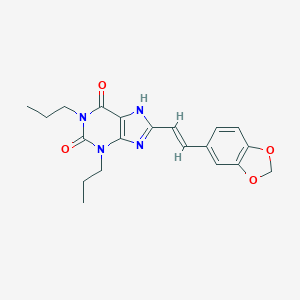
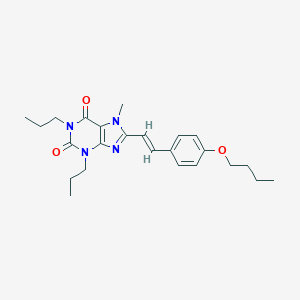
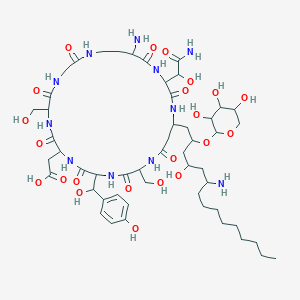
![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)
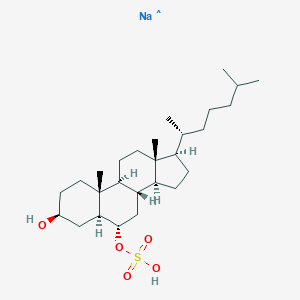
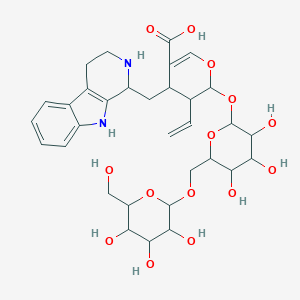
![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)